molecular formula C15H23NO3S B14329316 N-Cyclohexyl-N-(2-hydroxy-2-phenylethyl)methanesulfonamide CAS No. 96626-18-5

N-Cyclohexyl-N-(2-hydroxy-2-phenylethyl)methanesulfonamide

Katalognummer: B14329316
CAS-Nummer: 96626-18-5
Molekulargewicht: 297.4 g/mol
InChI-Schlüssel: XEVWKMDPOSILNV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Cyclohexyl-N-(2-hydroxy-2-phenylethyl)methanesulfonamide is a chemical compound known for its unique structure and properties It contains a cyclohexyl group, a hydroxy-phenylethyl group, and a methanesulfonamide group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclohexyl-N-(2-hydroxy-2-phenylethyl)methanesulfonamide typically involves the reaction of cyclohexylamine with 2-hydroxy-2-phenylethylmethanesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

N-Cyclohexyl-N-(2-hydroxy-2-phenylethyl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The sulfonamide group can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reagents like alkyl halides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted sulfonamides.

Wissenschaftliche Forschungsanwendungen

N-Cyclohexyl-N-(2-hydroxy-2-phenylethyl)methanesulfonamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N-Cyclohexyl-N-(2-hydroxy-2-phenylethyl)methanesulfonamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with target molecules, while the sulfonamide group can interact with enzymes and receptors. These interactions can modulate biological pathways and result in various effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-Cyclohexyl-2-hydroxy-N-phenylacetamide
  • N-(2-Hydroxy-cyclohexyl)-2-phenoxy-acetamide
  • N-(4-Hydroxy-phenyl)-2-phenoxy-acetamide

Uniqueness

N-Cyclohexyl-N-(2-hydroxy-2-phenylethyl)methanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions, making it a valuable compound in various research and industrial applications.

Eigenschaften

CAS-Nummer

96626-18-5

Molekularformel

C15H23NO3S

Molekulargewicht

297.4 g/mol

IUPAC-Name

N-cyclohexyl-N-(2-hydroxy-2-phenylethyl)methanesulfonamide

InChI

InChI=1S/C15H23NO3S/c1-20(18,19)16(14-10-6-3-7-11-14)12-15(17)13-8-4-2-5-9-13/h2,4-5,8-9,14-15,17H,3,6-7,10-12H2,1H3

InChI-Schlüssel

XEVWKMDPOSILNV-UHFFFAOYSA-N

Kanonische SMILES

CS(=O)(=O)N(CC(C1=CC=CC=C1)O)C2CCCCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.